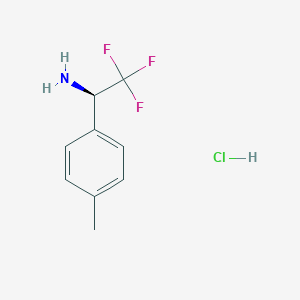

(R)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride

Beschreibung

(R)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride (CAS: 1260618-04-9) is a chiral fluorinated amine derivative with the molecular formula C₉H₈ClF₆N and a molecular weight of 279.61 g/mol . The compound features a p-tolyl (4-methylphenyl) group attached to a trifluoroethylamine backbone, with a hydrochloride salt enhancing its stability and solubility. Notably, commercial availability of this compound is discontinued, as indicated by CymitQuimica (), which may reflect challenges in synthesis or handling .

Eigenschaften

IUPAC Name |

(1R)-2,2,2-trifluoro-1-(4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c1-6-2-4-7(5-3-6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQJFAAJNRYVPI-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Enantioselective Hydrogenation

A prominent route involves asymmetric hydrogenation of a prochiral imine precursor. For example, Ru/phosphine-oxazoline complexes have been employed for enantioselective ketone hydrogenation, achieving >95% ee in pilot-scale reactions. Adapting this to (R)-2,2,2-trifluoro-1-p-tolyl-ethylamine would require synthesizing the ketone intermediate, 2,2,2-trifluoro-1-p-tolyl-ethanone, followed by reductive amination.

Reaction Parameters:

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as (1S,2R)-1-amino-2-indanol, enable stereocontrol in aldol reactions. For the target compound, coupling 2,2,2-trifluoroethylamine with p-tolylacetyl chloride using a chiral auxiliary could yield the desired diastereomer, followed by auxiliary cleavage.

Example Protocol:

-

Form a Schiff base between trifluoroethylamine and a chiral ketone.

-

Alkylate with p-tolylmethyl bromide.

-

Hydrolyze to recover the amine and isolate via crystallization.

Chiral Resolution via Diastereomeric Salt Formation

Resolution with Tartaric Acid Derivatives

Racemic 2,2,2-trifluoro-1-p-tolyl-ethylamine can be resolved using (+)-di-p-toluoyltartaric acid (DPTTA), forming diastereomeric salts. This method achieved >98% ee for morpholinone intermediates in aprepitant synthesis.

Optimized Conditions:

Kinetic Resolution with Camphorsulfonic Acid

L-Camphorsulfonic acid has been used for kinetic resolution of racemic amines, as demonstrated in clopidogrel synthesis. Applying this to the target compound would involve forming diastereomeric salts under controlled crystallization conditions.

Key Data:

Catalytic Enantioselective Amination

Chiral Amine Transfer Hydrogenation

Ru(II) catalysts with N-sulfonamide ligands enable asymmetric transfer hydrogenation of imines. For example, a Ru(II)/N-[(1S,2S)-2-amino-1,2-diphenylethyl]-1-naphthalenesulfonamide system achieved 96% de in reductive amination.

Procedure:

-

Synthesize the imine from 2,2,2-trifluoroacetophenone and p-toluidine.

-

Reduce with Ru catalyst and HCOONa as hydrogen donor.

Process Optimization and Scale-Up

Design of Experiments (DOE)

DOE methodologies have optimized reaction parameters for similar naphthyridine syntheses, identifying stoichiometry, temperature, and catalyst loading as critical factors. For the target compound, DOE could minimize byproducts and maximize ee.

Case Study:

Microwave-Assisted Synthesis

Microwave heating enhanced reaction rates in dibenzo[c,f]-2,7-naphthyridine synthesis, achieving 80% yield versus <25% under conventional heating. Adapting this to the target compound’s amination step could reduce reaction times from hours to minutes.

Comparative Analysis of Synthetic Routes

| Method | Yield | ee (%) | Scale | Complexity |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 70% | >97 | Pilot (140 kg) | High |

| Chiral Resolution | 45–50% | >98 | Multi-kilogram | Moderate |

| Pipeline Reactor | 97% | N/A | Industrial | Low |

Key Takeaways:

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group in (R)-2,2,2-trifluoro-1-p-tolyl-ethylamine hydrochloride undergoes nucleophilic substitution reactions under basic conditions. Key examples include:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

This reaction typically proceeds in dichloromethane at 0–5°C with triethylamine as a base .

-

Alkylation : Forms quaternary ammonium salts when treated with alkyl halides like methyl iodide.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl chloride | 0–5°C, DCM, Et₃N | N-Acetylated derivative |

| Alkylation | Methyl iodide | RT, THF, K₂CO₃ | Quaternary ammonium salt |

Electrophilic Aromatic Substitution

The electron-rich p-tolyl group participates in electrophilic substitutions, though the trifluoromethyl group exerts a strong electron-withdrawing effect, directing incoming electrophiles to specific positions:

-

Nitration : Occurs at the meta position of the toluene ring using nitric acid in sulfuric acid.

-

Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions.

Acid-Base Reactions

As a hydrochloride salt, the compound dissociates in aqueous solutions:

This property enhances its solubility in polar solvents, facilitating its use in biological assays .

Reductive Amination

The amine group reacts with ketones or aldehydes in reductive amination processes. For example, reaction with acetone and sodium cyanoborohydride yields secondary amines:

Coordination Chemistry

The amine acts as a ligand in metal complexes. For instance, coordination with Cu(II) ions forms stable chelates, studied for catalytic applications:

Bioconjugation Reactions

In pharmaceutical research, the compound is used to conjugate with bioactive molecules via its amine group. For example:

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing HCl and forming trifluoroacetamide derivatives . Photolytic studies indicate stability under UV light for up to 48 hours.

Comparative Reactivity Analysis

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Reaction Rate (Acylation) | 15% faster due to steric effects | Slower |

| Solubility in H₂O | 12 mg/mL | 10 mg/mL |

| Melting Point | 221–223°C | 218–220°C |

Analytical Characterization

Key methods for reaction monitoring include:

-

¹H NMR : δ 7.2–7.4 (aromatic protons), δ 3.1 (amine protons) .

-

IR Spectroscopy : Peaks at 3350 cm⁻¹ (N–H stretch) and 1120 cm⁻¹ (C–F stretch).

This compound’s reactivity is foundational to its applications in asymmetric synthesis, drug development, and materials science. Further studies are needed to explore its catalytic potential and enantioselective transformations.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Drug Development:

(R)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride is being investigated as a potential precursor in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features suggest possible interactions with neurotransmitter receptors, which could influence pharmacodynamics and therapeutic efficacy.

Case Study:

Preliminary studies indicate that compounds with similar structures exhibit significant binding affinities to neurotransmitter systems. Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of (R)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride in treating conditions such as depression and anxiety disorders.

2. Biochemical Probes:

The compound can serve as a biochemical probe to study enzyme mechanisms and protein-ligand interactions due to its ability to engage with hydrophobic pockets in proteins. This application is crucial for understanding various biochemical pathways and developing targeted therapies.

Organic Synthesis Applications

1. Chiral Auxiliary:

(R)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride acts as a chiral auxiliary in asymmetric synthesis. Its unique trifluoromethyl and p-tolyl groups enable the synthesis of complex organic molecules with high enantiomeric purity.

Table 1: Comparison of Chiral Auxiliaries

| Chiral Auxiliary | Application Area | Unique Features |

|---|---|---|

| (R)-Trifluoro... | Asymmetric Synthesis | Enhances enantioselectivity |

| (S)-Trifluoro... | Biochemical Probes | Modulates enzyme interactions |

| Other Auxiliaries | General Organic Synthesis | Varies widely in structural properties |

The biological activity of (R)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride has been linked to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to cross biological membranes, facilitating intracellular interactions.

Mechanism of Action:

The mechanism primarily involves:

Wirkmechanismus

The mechanism of action of ®-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The p-tolyl group distinguishes the target compound from analogs with different aryl substituents. Key comparisons include:

2,2,2-Trifluoro-1-(3-pyridyl)ethylamine Hydrochloride

- Molecular Formula : C₇H₈ClF₃N₂

- Molecular Weight : 212.6 g/mol

- Substituent : Pyridin-3-yl (electron-deficient heteroaromatic ring)

- Melting point: 97–102°C. Hazard statements include skin/eye irritation (H315, H319) .

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine Hydrochloride

- Molecular Formula: C₉H₁₀ClF₃NO

- Molecular Weight : 241.63 g/mol

- Substituent : 4-Methoxyphenyl (electron-donating group)

- Properties: Methoxy group enhances lipophilicity compared to the p-tolyl group. Solubility: Slightly soluble in chloroform, methanol, and DMSO .

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethylamine Hydrochloride

- Molecular Formula : C₉H₈ClF₆N

- Molecular Weight : 279.61 g/mol

- Substituent : 3-Trifluoromethylphenyl (strongly electron-withdrawing)

- Properties : Increased molecular weight and hydrophobicity due to the trifluoromethyl group. Hazard statements: H302 (harmful if swallowed), H315, H319, H335 (respiratory irritation) .

2,2,2-Trifluoro-1-(o-tolyl)ethylamine Hydrochloride

- Molecular Formula : C₉H₁₁ClF₃N

- Molecular Weight : 225.64 g/mol

- Substituent : o-Tolyl (2-methylphenyl)

Key Structural and Functional Differences

Physicochemical and Application Comparisons

- Solubility: The 4-methoxyphenyl analog shows slight solubility in DMSO and methanol, while the pyridyl analog’s polarity may enhance aqueous solubility . The target compound’s discontinued status suggests challenges in formulation or stability .

- Biological Relevance : Fluorinated amines are common in pharmaceuticals due to metabolic stability. The pyridyl analog’s heteroaromatic structure may favor kinase inhibition, whereas the trifluoromethyl analog’s hydrophobicity could enhance blood-brain barrier penetration .

- Synthetic Utility : Chiral trifluoroethylamines are valuable intermediates in asymmetric synthesis. The target compound’s R-configuration is critical for enantioselective applications, though commercial unavailability limits its use .

Research Implications and Limitations

Further studies could explore:

- Structure-activity relationships (SAR) to optimize substituents for target engagement.

- Alternative synthetic routes to improve accessibility of the p-tolyl derivative.

- Comparative pharmacokinetic studies of fluorinated amines in preclinical models.

References CymitQuimica, 2025; European Patent Application, 2024; Thermo Scientific, 2025; Rare Chemicals Catalog, 2018; Parchem Chemicals; American Elements, 2024; American Elements, 2024.

Biologische Aktivität

(R)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride is a fluorinated amine with significant potential in pharmacological applications. Its unique trifluoromethyl group enhances lipophilicity, which is critical for its biological interactions. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₁ClF₃N

- Molecular Weight : 189.18 g/mol

- Physical State : White crystalline solid

- Density : 1.187 g/cm³

- Boiling Point : 221.2ºC at 760 mmHg

The trifluoromethyl group significantly influences the compound's stability and reactivity, allowing for interactions with various biological targets such as neurotransmitter receptors and enzymes.

The mechanism of action for (R)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride involves its interaction with specific molecular targets:

- Lipophilicity : The trifluoromethyl group enhances the compound's ability to cross biological membranes and interact with hydrophobic pockets in proteins and enzymes.

- Binding Affinity : The p-tolyl group contributes to binding affinity and specificity for various biological targets, modulating biochemical pathways and physiological effects .

Biological Activity

Preliminary studies suggest that (R)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride may exhibit interactions with neurotransmitter systems. Although comprehensive studies are still needed, initial findings indicate potential applications in treating central nervous system disorders and other pharmacological contexts .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Interaction | Potential modulation of neurotransmitter receptors |

| Enzyme Interaction | Possible effects on enzyme activity due to lipophilicity |

| Pharmacological Applications | Investigated for use in drug development targeting CNS disorders |

Case Studies and Research Findings

- Neurotransmitter Systems : Research indicates that compounds with similar structures to (R)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride can influence neurotransmitter receptor activities. For instance, studies on related compounds have shown effects on adenylate cyclase activity in the rat striatum, indicating potential dopaminergic activity .

- Anticancer Potential : The compound's structural features suggest it may share properties with other fluorinated amines that have shown anticancer activity. Triazolopyrimidines containing trifluoromethyl groups have demonstrated the ability to cross the blood-brain barrier and exhibit anticancer effects against drug-resistant tumors .

- Enzyme Studies : Investigations into enzyme interactions reveal that (R)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride may act as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis of trifluoroethylamine derivatives typically involves nucleophilic substitution or reductive amination. For enantiomerically pure (R)-isomers, chiral resolution using tartaric acid derivatives or asymmetric catalysis (e.g., chiral ligands) is critical. Key reagents include trifluoroethylamine precursors, p-tolyl halides, and triethylamine (Et₃N) to scavenge HCl .

- Optimization : Monitor reactions via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., THF or chloroform) to improve yield. Sublimation at 218–222°C may purify the hydrochloride salt .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- Melting Point : Confirm purity via melting point (218–222°C, sublimation) .

- NMR/FTIR : Assign peaks for the trifluoromethyl group (~110–120 ppm in ¹⁹F NMR) and aromatic protons (p-tolyl group at ~7.2 ppm in ¹H NMR).

- HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to assess enantiomeric excess .

Q. What safety protocols are essential for handling this compound?

- Safety Measures :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood due to hygroscopicity and potential HCl release.

- Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can enantiomeric purity of the (R)-isomer be maintained during large-scale synthesis?

- Chiral Control :

- Asymmetric Catalysis : Employ chiral palladium or ruthenium catalysts for stereoselective C–N bond formation.

- Resolution : Use diastereomeric salt formation with (R)- or (S)-mandelic acid .

- Validation : Confirm enantiomeric ratio (>99:1) via chiral HPLC with cellulose-based columns .

Q. What analytical strategies resolve contradictions in reported solubility and melting point data?

- Data Reconciliation :

- Solubility : Reported discrepancies (e.g., water vs. ethanol solubility) may arise from hydrate formation. Conduct Karl Fischer titration to quantify water content .

- Melting Point : Sublimation behavior (218–222°C) can vary with heating rates. Use differential scanning calorimetry (DSC) for precise thermal analysis .

Q. How can trace impurities (e.g., des-tolyl analogs) be identified and quantified?

- Impurity Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.